A Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical and physical properties, propose a logical synthetic pathway based on established chemical principles, and delve into its applications as a versatile building block in modern drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of novel molecules.
Chemical Identity and Structural Framework
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative presented as its hydrochloride salt. The strategic placement of chloro and fluoro groups on the pyridine ring, combined with a reactive primary aminomethyl group at the 4-position, makes it a highly valuable intermediate for chemical synthesis.
The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a fluorine atom, and at the 4-position with a methanamine group (-CH₂NH₂), which is protonated in the hydrochloride salt form.
| Identifier | Value | Source |
| CAS Number | 2225146-88-1 | [1] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=C1CN)F)Cl | [2] |
| InChIKey | YOIOTDMJOCUDBE-UHFFFAOYSA-N | [2] |
| Free Base Formula | C₆H₆ClFN₂ | [2][3] |
| Free Base MW | 160.58 g/mol | [3] |
Structural Elucidation: While specific experimental spectra for this compound are not widely published, characterization would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the two aromatic protons and the methylene (-CH₂) protons. The amine protons would likely appear as a broad singlet. ¹³C NMR would show six unique carbon signals. ¹⁹F NMR would confirm the presence of the fluorine atom, with coupling observed in the ¹H and ¹³C spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms (in the salt form, considering the counter-ion) or one (in the free base).[2]
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Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine salt, C-H bands for the aromatic and methylene groups, and C-Cl and C-F bands in the fingerprint region.
Physicochemical Properties
The physical properties of the compound are critical for its handling, storage, and application in reactions.
| Property | Value/Description | Source(s) |
| Appearance | Likely a solid, consistent with related compounds which are described as beige solids. | [4][5] |
| Solubility | While not explicitly documented, amine hydrochloride salts are typically soluble in water and polar organic solvents like DMSO and methanol. A related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is highly soluble in H₂O and DMSO.[6] | |
| Storage Conditions | Recommended storage is at 4°C.[1] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[7][8][9] | |
| Shipping Temperature | Typically shipped at 4°C.[1] |
Synthesis and Manufacturing Insights
While the exact commercial synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is proprietary, a plausible and efficient synthetic route can be designed based on established transformations of pyridine derivatives. The following workflow illustrates a logical approach starting from a functionalized pyridine precursor.
Caption: A logical synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloro-3-fluoro-4-cyanopyridine is a logical precursor. The cyano group is an excellent synthon for a primary amine and can be introduced onto the pyridine ring through various methods, often involving nucleophilic substitution.
-
Reduction Step: The reduction of the nitrile to a primary amine is a robust and high-yielding transformation. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is often preferred in industrial settings for its safety and cost-effectiveness. Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used for smaller-scale synthesis.
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Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. This protonates the basic aminomethyl group, forming the stable, crystalline hydrochloride salt, which often has improved handling and stability properties compared to the free base.
Applications in Drug Discovery and Chemical Research
This compound is not an active pharmaceutical ingredient itself but rather a crucial building block for constructing more complex molecules.[3] Its utility stems from the distinct reactivity of its functional groups.
Caption: Potential derivatization pathways for the core scaffold.
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Primary Amine Handle: The aminomethyl group is a potent nucleophile and a key site for modification. It readily participates in N-acylation to form amides, reductive amination with aldehydes or ketones to yield secondary amines, and urea or sulfonamide formation. These linkages are fundamental in medicinal chemistry for linking different fragments of a drug molecule.
-
Halogenated Pyridine Ring: The chloro and fluoro substituents are not merely passive groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and can be a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkyne groups.
-
Modulation of Properties: The electron-withdrawing nature of the halogens lowers the pKa of the pyridine nitrogen, influencing the molecule's overall basicity and pharmacokinetic properties. The fluorine atom, in particular, is often incorporated into drug candidates to block metabolic oxidation or to enhance binding affinity. The utility of related scaffolds as enzyme inhibitors, such as the LOXL2 inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride, underscores the potential for discovering biologically active molecules derived from this class of compounds.[6]
Experimental Protocol: Representative N-Acylation
To illustrate the utility of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride as a synthetic intermediate, a standard protocol for N-acylation is provided below.
Objective: To synthesize N-((2-chloro-3-fluoropyridin-4-yl)methyl)acetamide.
Materials:
-
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C. A precipitate of triethylamine hydrochloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Trustworthiness through Self-Validation:
-
Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.
-
Characterization: The identity and purity of the final product, N-((2-chloro-3-fluoropyridin-4-yl)methyl)acetamide, must be confirmed by:
-
¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl group (~2 ppm) and a shift in the methylene (-CH₂) protons.
-
LC-MS: Confirm the expected molecular weight of the product.
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Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from safety data sheets of similar compounds.
Hazard Identification:
| Hazard Type | Classification | Source(s) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [7][10] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [7][10] |
| Acute Toxicity | May be harmful if swallowed or inhaled. | [7][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [8][10] |
Recommended Safety Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles that comply with OSHA or EN166 standards.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[7][10]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store at the recommended temperature (4°C).[1][9]
Conclusion
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a strategically designed chemical intermediate with significant potential for applications in medicinal and materials chemistry. Its trifunctional nature—a nucleophilic primary amine, a reactive chlorine atom for cross-coupling, and a metabolically robust fluorine atom—provides chemists with a versatile platform for molecular design and synthesis. Understanding its properties, synthetic accessibility, and safe handling procedures is paramount for unlocking its full potential in the development of next-generation chemical entities.
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